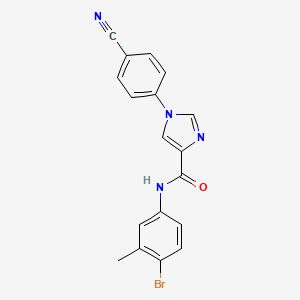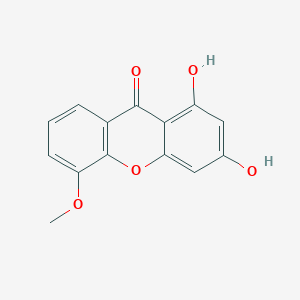
1,3-dihydroxy-5-methoxy-9H-xanthen-9-one
Overview
Description
1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound has the molecular formula C14H10O5 and a molecular weight of 258.23 g/mol . It is characterized by the presence of hydroxy and methoxy groups attached to the xanthone core structure.
Mechanism of Action
Target of Action
This compound belongs to the class of xanthones, a group of secondary metabolites produced by plant organisms . Xanthones are known for their wide structural variety and numerous biological activities, making them valuable metabolites for use in the pharmaceutical field .
Mode of Action
These interactions often involve binding to proteins or enzymes, altering their function and leading to changes at the cellular level .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate
Result of Action
Xanthones are known to exhibit a broad array of pharmacological properties, such as antitumor, antidiabetic, and antimicrobial activities . The exact effects would depend on the specific targets and mode of action of the compound.
Preparation Methods
The synthesis of 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach employs zinc chloride/phosphoryl chloride to produce xanthones in better yields and shorter reaction times . Industrial production methods often utilize microwave heating to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of hydroxy derivatives.
Scientific Research Applications
1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex xanthone derivatives.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
1,5-Dihydroxy-3-methoxyxanthone: This compound has similar hydroxy and methoxy substitutions but differs in the position of these groups.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: This derivative has additional methoxy groups, which can influence its biological activity and solubility.
1,3-Dihydroxy-5-methyl-9H-xanthen-9-one: The presence of a methyl group instead of a methoxy group can alter its reactivity and applications.
Properties
IUPAC Name |
1,3-dihydroxy-5-methoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-10-4-2-3-8-13(17)12-9(16)5-7(15)6-11(12)19-14(8)10/h2-6,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPDGXDCPXOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC(=CC(=C3C2=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
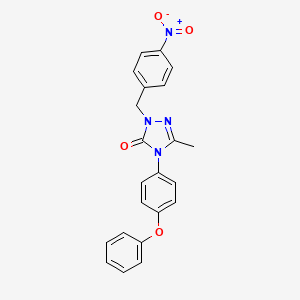

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pentanoate](/img/structure/B2467653.png)

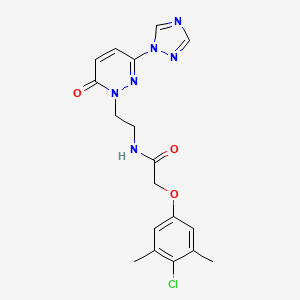
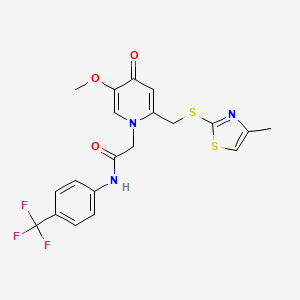
![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)
![N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2467665.png)
